molecular formula C12H8Cl3N B3105508 Phenyl-(2,4,6-trichloro-phenyl)-amine CAS No. 15362-44-4

Phenyl-(2,4,6-trichloro-phenyl)-amine

Cat. No. B3105508
CAS RN: 15362-44-4
M. Wt: 272.6 g/mol
InChI Key: HLNRCXQIZGIJSU-UHFFFAOYSA-N
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Description

Phenyl-(2,4,6-trichloro-phenyl)-amine, also known as PTCA, is a chemical compound that has gained attention in scientific research due to its unique properties. PTCA is a member of the arylamine class of compounds, which are known to have diverse biological activities. In

Scientific Research Applications

Controlling Intramolecular Charge Transfer

Phenyl-(2,4,6-trichloro-phenyl)-amine plays a crucial role in controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . This is particularly important in the optimization of the donor number and the substitution position, which is more facile and efficient compared to the complicated and time-consuming molecular skeleton exploitation .

Near-Infrared Photothermal Conversion

This compound has been used in the development of materials for near-infrared photothermal conversion . The near-infrared (NIR) absorbance and the nonradiative transition of the radicals contribute to their photothermal conversion . This has led to remarkable photothermal conversion efficiencies .

Photoluminescence

Phenyl-(2,4,6-trichloro-phenyl)-amine derivatives exhibit high photoluminescence (PL) quantum yields (over 56%) in cyclohexane solutions . This property is useful in various applications, including the development of light-emitting diodes .

Near-Infrared Emission

The compound has been used in the development of materials that exhibit near-infrared emission . This is particularly useful in applications such as chemical sensing and information storage .

Redox Chemistry

Phenyl-(2,4,6-trichloro-phenyl)-amine plays a crucial role in redox chemistry . This is particularly important in the design of novel high-performance organic radical emitters .

Stability

Phenyl-(2,4,6-trichloro-phenyl)-amine derivatives are extremely stable during chromatography purification and long-term storage in the solid state . This stability is crucial for their use in various applications .

Mechanism of Action

Target of Action

Phenyl-(2,4,6-trichloro-phenyl)-amine, also known as diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals, primarily targets intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . These molecules play a crucial role in various biochemical processes.

Mode of Action

The compound interacts with its targets by controlling the ICT interactions. The number and position of the donor units, diphenylamine (DPA), in the molecule can be optimized to tune these interactions . This interaction results in changes in the absorption maxima and photoluminescence (PL) quantum yields .

Biochemical Pathways

The affected biochemical pathway primarily involves the process of photothermal conversion. The near-infrared (NIR) absorbance and the nonradiative transition of the radicals contribute to their photothermal conversion . This pathway can have downstream effects on various biochemical processes, particularly those involving energy transfer.

Pharmacokinetics

The compound’s photothermal conversion performance suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in its photothermal conversion performance. The compound exhibits high photothermal conversion efficiencies, with remarkable efficiencies of 41% and 50% achieved for different variants of the compound . This suggests that the compound could have potential applications in photothermal therapy .

properties

IUPAC Name

2,4,6-trichloro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNRCXQIZGIJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292749
Record name 2,4,6-Trichloro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-(2,4,6-trichloro-phenyl)-amine

CAS RN

15362-44-4
Record name 2,4,6-Trichloro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15362-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichloro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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